5-(2-thienyl)-2-Pyrimidinamine
Overview
Description
5-(2-thienyl)-2-Pyrimidinamine: is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-2-Pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and pyrimidine derivatives.
Formation of Intermediate: A common method involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. For example, thiophene can be acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrimidine ring. This can be achieved through various cyclization methods, including condensation reactions with appropriate reagents.
Amination: The final step involves the introduction of the amino group at the 2-position of the pyrimidine ring. This can be done using amination reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-thienyl)-2-Pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, 5-(2-thienyl)-2-Pyrimidinamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of antiviral, anticancer, and anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-2-Pyrimidinamine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity. For example, it can inhibit thymidine kinase, an enzyme involved in DNA synthesis.
Receptor Modulation: Interacting with cellular receptors to modulate their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-(Thien-2-yl)-2-deoxyuridine: A nucleoside analogue with antiviral properties.
5-(Thien-2-yl)-2-aminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
5-(Thien-2-yl)-2-aminothiazole: A thiazole derivative with potential biological activity.
Uniqueness
5-(2-thienyl)-2-Pyrimidinamine is unique due to its combination of a thiophene ring and a pyrimidine ring with an amino group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H7N3S |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
5-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H7N3S/c9-8-10-4-6(5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11) |
InChI Key |
IAHCPJWHNJHMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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